molecular formula C20H19N3O2S2 B2649851 3-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1251699-24-7

3-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2649851
CAS RN: 1251699-24-7
M. Wt: 397.51
InChI Key: CACLKFLGMQOEMU-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d]thiazole moiety, which is a heterocyclic compound that is often used in medicinal chemistry due to its diverse biological activities . It also contains a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one moiety, which is a complex ring structure that could potentially contribute to its biological activity.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into similar chemical families, such as azido-thiadiazoles and diazocinones, focuses on the synthesis and reactivity of these compounds. For instance, studies have shown methods for synthesizing various heterocyclic compounds, including triazole derivatives and diazepines, through reactions involving azido and thiadiazole groups (Pokhodylo et al., 2018; Robins et al., 2006). These studies illustrate the potential for creating diverse bioactive molecules through the manipulation of similar chemical structures.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, compounds containing a benzo[d]thiazole moiety have been found to have a variety of biological activities, including antibacterial, antifungal, and anticancer activities .

properties

IUPAC Name

11-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c24-18-7-3-5-16-14-8-13(10-23(16)18)9-22(11-14)19(25)12-26-20-21-15-4-1-2-6-17(15)27-20/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACLKFLGMQOEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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